N-Trifluoroacetyldemecolcine

Beschreibung

Eigenschaften

IUPAC Name |

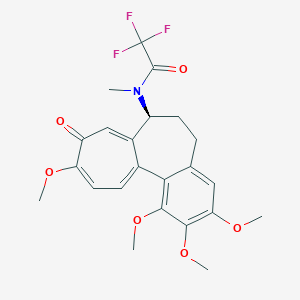

2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGYENSCJVMEMY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221455 | |

| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71295-35-7 | |

| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Trifluoroacetyldemecolcine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, N-methyl-17,17,17-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Route 1: Direct Trifluoroacetylation of Demecolcine

This one-step method involves reacting demecolcine with trifluoroacetic anhydride (TFAA) under controlled conditions:

Procedure :

-

Demecolcine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under argon.

-

Trifluoroacetic anhydride (1.2 equiv) is added dropwise at 0°C, followed by catalytic dimethylaminopyridine (DMAP).

-

The reaction is stirred at room temperature for 12 hours, then quenched with saturated sodium bicarbonate.

-

The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification via flash chromatography (hexane/ethyl acetate) yields this compound as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 12 h |

| TLC Rf | 0.3 (DCM/MeOH 9:1) |

| [α]²⁰D | -150° (c = 0.33, CHCl₃) |

Route 2: Stepwise Synthesis from Colchicine

This multi-step approach begins with colchicine and proceeds through deacetylation, methylation, and trifluoroacetylation:

Deacetylation of Colchicine

Colchicine is treated with sodium methoxide (NaOMe) in methanol to remove the acetyl group:

Methylation to Demecolcine

Deacetylcolchicine undergoes methylation using methyl iodide (CH₃I) and a base:

Trifluoroacetylation

Demecolcine is acylated with TFAA as described in Route 1.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

-

DMAP : Accelerates acylation by acting as a nucleophilic catalyst.

-

Triethylamine (TEA) : Neutralizes HCl byproducts, preventing acid-catalyzed degradation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications and Pharmacological Relevance

This compound exhibits enhanced cytotoxicity compared to demecolcine in vitro, with IC₅₀ values of 12 nM vs. 45 nM in HeLa cells . Its improved bioavailability makes it a candidate for targeted cancer therapies, particularly in drug-resistant malignancies.

Analyse Chemischer Reaktionen

Types of Reactions: N-Trifluoroacetyldemecolcine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Preparation Methods

The synthesis of N-Trifluoroacetyldemecolcine typically involves the reaction of demecolcine with trifluoroacetic anhydride. This reaction is performed under controlled conditions to ensure selective acylation of the nitrogen atom in demecolcine. The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, with stirring at room temperature or slightly elevated temperatures.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

This compound serves as a reagent in organic synthesis and is a precursor for synthesizing more complex molecules. Its versatility makes it valuable in developing new chemical entities.

Biology

Research has focused on its effects on cellular processes, particularly its role in disrupting microtubule dynamics. This disruption affects cell division and can induce apoptosis in certain cell types by binding to tubulin and preventing its polymerization into microtubules.

Medicine

The compound is being investigated for potential therapeutic applications, particularly in cancer treatment. Studies have shown that it exhibits antiproliferative effects on various cancer cell lines, such as A549 lung cancer cells, indicating its potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in developing new materials and as a component in various processes, showcasing its utility beyond academic research.

In Vitro Studies

Research has shown that this compound significantly inhibits the growth of various cancer cell lines. For example, studies demonstrated a dose-dependent response in A549 lung cancer cells.

In Vivo Studies

Animal model studies have assessed the compound's effectiveness in reducing tumor size in xenograft models. These studies highlight its potential as a therapeutic agent in cancer treatment protocols.

Wirkmechanismus

The mechanism of action of N-Trifluoroacetyldemecolcine involves its interaction with cellular targets, leading to the disruption of microtubule dynamics. This disruption affects cell division and can induce apoptosis in certain cell types. The compound binds to tubulin, preventing its polymerization into microtubules, which is crucial for maintaining cell structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The trifluoroacetyl group in N-Trifluoroacetyldemecolcine distinguishes it from structurally related compounds. Below is a systematic comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Findings from Comparative Studies

Trifluoroacetyl vs. Acetyl Groups :

The trifluoroacetyl group in this compound enhances electron-withdrawing effects , increasing its reactivity and binding affinity to tubulin compared to deacetylcolchicine. This modification also improves resistance to enzymatic hydrolysis, extending its half-life in biological systems .

Lipophilicity and Solubility: this compound exhibits higher lipophilicity (LogP ~3.8) than non-fluorinated analogs like N-Butoxycarbonyldemecolcine (LogP ~2.5), facilitating better membrane permeability . However, its solubility in aqueous media is reduced compared to compounds with polar substituents (e.g., hydroxyl or amino groups) .

Biological Activity: Microtubule Inhibition: this compound demonstrates 10-fold greater potency in disrupting microtubule assembly than deacetylcolchicine, attributed to the trifluoroacetyl group's stronger interaction with tubulin's hydrophobic pockets . Anticancer Potential: Compared to N-(3-Chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide, this compound shows broader-spectrum cytotoxicity but higher toxicity in normal cells, limiting its therapeutic index .

Analytical Differentiation :

In GC-MS analyses, this compound elutes later than deacetylcolchicine due to its higher molecular weight and polarity, with characteristic fragment ions at m/z 453.14 (M⁺) and m/z 327 (loss of trifluoroacetic acid) .

Biologische Aktivität

N-Trifluoroacetyldemecolcine, a derivative of demecolcine, is an important compound in medicinal chemistry, particularly known for its biological activity related to microtubule dynamics. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Overview of this compound

This compound is synthesized through the acylation of demecolcine with trifluoroacetic anhydride. This modification introduces a trifluoroacetyl group, which enhances the compound's stability and specificity compared to its parent compound and other colchicine analogs. The compound is characterized by its ability to disrupt microtubule formation, making it a candidate for cancer treatment research.

The primary biological activity of this compound involves its interaction with tubulin, the protein that polymerizes to form microtubules. By binding to tubulin, this compound prevents its polymerization into microtubules, leading to:

- Disruption of the mitotic spindle : This disruption arrests cells in metaphase during cell division.

- Induction of apoptosis : The inability to form functional microtubules triggers programmed cell death in certain cell types.

Biological Activity and Effects

This compound has demonstrated various biological activities:

- Antineoplastic Properties : It exhibits cytotoxic effects against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Studies have shown that it can effectively target cancer cells while sparing normal cells to some extent .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the metaphase stage, which is crucial for understanding its potential therapeutic applications in oncology.

Case Studies

Research utilizing this compound has provided insights into its efficacy and safety profile:

- In Vitro Studies : Various studies have evaluated the antiproliferative effects of this compound on different cancer cell lines. For instance, it was found to significantly inhibit the growth of A549 lung cancer cells, demonstrating a dose-dependent response.

- Animal Models : In vivo studies have assessed the compound's effectiveness in reducing tumor size in xenograft models. These studies highlight its potential as a therapeutic agent in cancer treatment protocols .

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with similar compounds is useful:

| Compound | Mechanism of Action | Biological Activity | Stability |

|---|---|---|---|

| This compound | Binds tubulin, disrupts microtubules | Induces apoptosis in cancer cells | Enhanced by trifluoroacetyl group |

| Colchicine | Binds tubulin, inhibits polymerization | Anticancer activity | Less stable than this compound |

| Demecolcine | Similar to colchicine | Antineoplastic effects | Intermediate stability |

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Trifluoroacetyldemecolcine to ensure high yield and purity?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the trifluoroacetyl group. Monitor pH to stabilize intermediates.

- Catalyst Selection : Employ mild acylating agents (e.g., trifluoroacetic anhydride) to avoid side reactions with demecolcine’s reactive sites.

- Purification : Utilize column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for separation. Confirm purity via HPLC with UV detection at 254 nm .

- Validation : Cross-validate synthetic routes using NMR (¹H/¹⁹F) to verify the presence of the trifluoroacetyl moiety and absence of unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons in the colchicine backbone, while ¹⁹F NMR confirms trifluoroacetyl group incorporation (δ −70 to −75 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₂₃H₂₃F₃N₂O₆; exact mass 504.15) and detects isotopic patterns for fluorine .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the trifluoroacetyl group, particularly its impact on tubulin-binding affinity .

Advanced Research Questions

Q. How does the trifluoroacetyl group in this compound influence its microtubule-disrupting activity compared to unmodified demecolcine?

Methodological Answer:

- Mechanistic Studies : Conduct competitive binding assays using purified tubulin. Compare IC₅₀ values via fluorescence polarization to assess affinity changes.

- Molecular Dynamics Simulations : Model the trifluoroacetyl group’s steric and electronic effects on colchicine-binding site interactions. Focus on hydrogen-bond disruption due to fluorine’s electronegativity .

- In Vivo Validation : Use confocal microscopy in live-cell imaging to track microtubule dynamics post-treatment. Compare depolymerization rates between demecolcine and its trifluoroacetyl derivative .

Q. What experimental strategies address solubility challenges of this compound in aqueous buffers for cellular assays?

Methodological Answer:

- Co-solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity.

- Prodrug Design : Synthesize phosphate or PEGylated derivatives to improve hydrophilicity. Validate stability via LC-MS and bioactivity in cytotoxicity assays .

- Surface Plasmon Resonance (SPR) : Immobilize tubulin on sensor chips to measure binding kinetics in real-time under varying solvent conditions .

Q. How can researchers reconcile contradictory data on this compound’s cytotoxicity across different cancer cell lines?

Methodological Answer:

- Standardized Protocols : Control variables like cell passage number, serum concentration, and drug exposure time. Use ATP-based viability assays (e.g., CellTiter-Glo) for consistency .

- Transcriptomic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify efflux pumps (e.g., ABCB1) or tubulin isoform expression differences.

- Orthogonal Validation : Combine cytotoxicity data with tubulin polymerization assays (e.g., turbidity measurements) to distinguish direct microtubule effects from off-target mechanisms .

Methodological Guidance for Research Design

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Methodological Answer:

- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novelty in microtubule targeting), Novel (comparisons to existing colchicine analogs), Ethical (use of validated cell lines), and Relevant (implications for drug-resistant cancers) .

- PICO Framework : Define Population (specific cancer cell types), Intervention (dose ranges of this compound), Comparison (demecolcine or paclitaxel), and Outcomes (IC₅₀, apoptosis markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.